6-Ethyl-3-octanol

Boiling Point Volatility Thermal Stability

6-Ethyl-3-octanol (6-ethyloctan-3-ol, CAS 19781-27-2) is a saturated, branched C10 alcohol (C10H22O, MW 158.28 g/mol) in which the hydroxyl group resides at the C3 position and an ethyl branch is located at C6. This substitution pattern produces a secondary alcohol with a specific steric and electronic environment that differentiates it from linear 1-decanol, linear 3-octanol, and commercially abundant 2-ethyl-1-hexanol.

Molecular Formula C10H22O
Molecular Weight 158.28 g/mol
CAS No. 19781-27-2
Cat. No. B025134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-3-octanol
CAS19781-27-2
Synonyms6-ethyl-3-octanol
Molecular FormulaC10H22O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCCC(CC)CCC(CC)O
InChIInChI=1S/C10H22O/c1-4-9(5-2)7-8-10(11)6-3/h9-11H,4-8H2,1-3H3
InChIKeyJWZFCOOWAQHCBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethyl-3-octanol (CAS 19781-27-2): Procurement-Relevant Physicochemical Profile of a Mid-Chain Branched C10 Alcohol


6-Ethyl-3-octanol (6-ethyloctan-3-ol, CAS 19781-27-2) is a saturated, branched C10 alcohol (C10H22O, MW 158.28 g/mol) in which the hydroxyl group resides at the C3 position and an ethyl branch is located at C6 [1]. This substitution pattern produces a secondary alcohol with a specific steric and electronic environment that differentiates it from linear 1-decanol, linear 3-octanol, and commercially abundant 2-ethyl-1-hexanol . The compound is a colorless liquid with a fruity odor and is primarily utilized as a chemical intermediate, a specialty solvent, and a building block for surfactants and plasticizers where branching-driven property modulation is critical .

Why 1-Decanol, 3-Octanol, or 2-Ethyl-1-hexanol Cannot Directly Replace 6-Ethyl-3-octanol in Properties-Critical Formulations


Although 6-ethyl-3-octanol shares the C10H22O formula with 1-decanol and the octanol backbone with 3-octanol, its specific ethyl branch at C6 and secondary hydroxyl at C3 produce a unique conformational and polarity profile that simple linear or differently branched alcohols cannot replicate [1]. This branching architecture simultaneously depresses the melting point, elevates the boiling point relative to shorter-chain analogs, and reduces the Henry’s Law constant compared to the linear isomer—property shifts that directly impact volatility, water-to-air partitioning, and low-temperature fluidity in downstream formulations [2]. Generic substitution therefore fails whenever vapor pressure management, cold-flow behavior, or predictable partitioning is a formulation requirement, making 6-ethyl-3-octanol a non-interchangeable selection for scientifically driven procurement.

6-Ethyl-3-octanol Comparator-Based Quantitative Differentiation Evidence for Scientific Selection


Elevated Boiling Point vs. Linear 3-Octanol and 2-Ethyl-1-hexanol Confers Lower Volatility in High-Temperature Processes

6-Ethyl-3-octanol exhibits a significantly higher normal boiling point (206.4 ± 8.0 °C at 760 mmHg) compared to both linear 3-octanol (174–176 °C) and the widely used branched plasticizer alcohol 2-ethyl-1-hexanol (184–185 °C) . This elevated boiling point is accompanied by a lower vapor pressure (0.1 ± 0.9 mmHg at 25 °C) relative to both comparators (~1 mmHg at 20 °C for 3-octanol; ~0.2 mmHg at 20 °C for 2-ethyl-1-hexanol), indicating reduced evaporative loss under ambient and moderately elevated temperature conditions.

Boiling Point Volatility Thermal Stability Solvent Selection

Suppressed Melting Point and Improved Low-Temperature Fluidity vs. Linear 1-Decanol

The ethyl branch at C6 disrupts crystal packing, yielding a predicted melting point of approximately –15.5 °C, dramatically lower than the 6.4 °C melting point of linear 1-decanol [1]. This ~22 °C melting point depression translates into markedly superior low-temperature fluidity, a property critical in lubricant esters, surfactant ethoxylates, and cold-climate plasticizer formulations.

Pour Point Low-Temperature Fluidity Cold-Flow Properties Formulation Stability

Reduced Henry's Law Constant (Hscp) vs. 1-Decanol Indicates Lower Water-to-Air Volatilization Potential

The Henry's Law solubility constant (Hscp) of 6-ethyl-3-octanol is 4.3 × 10⁻² mol/(m³ Pa) at 298.15 K, approximately 4.7-fold lower than the 2.0 × 10⁻¹ mol/(m³ Pa) reported for linear 1-decanol [1][2]. A lower Hscp indicates that 6-ethyl-3-octanol partitions less readily from aqueous solution into the gas phase, resulting in reduced atmospheric volatilization and longer residence time in water-based systems.

Henry's Law Constant Environmental Fate Volatile Organic Compound Water-to-Air Partitioning

Intermediate LogP and Distinct Hydrophobic-Hydrophilic Balance vs. Linear C10 and Shorter Branched Alcohols

6-Ethyl-3-octanol has an estimated log Kow of 3.64 (KOWWIN v1.67) . This places its lipophilicity between shorter branched alcohols such as 2-ethyl-1-hexanol (logP ~2.7–3.0) and linear 1-decanol (logP ~4.3–4.6) [1]. This intermediate hydrophobicity is a direct consequence of the C6 ethyl branch, which partially shields the hydroxyl group while avoiding the excessive hydrocarbon character of the fully linear C10 chain.

Octanol-Water Partition Coefficient LogP Lipophilicity Bioavailability QSAR

Class-Level Branching Effect: Enhanced Solubility in Non-Polar Compressed Fluids vs. Linear C10 Alcohols

Peer-reviewed phase equilibria studies on branched C10 alcohol isomers (including 3,7-dimethyl-3-octanol and 2,6-dimethyl-2-octanol) demonstrate that the presence of methyl branches and the proximity of the hydroxyl group to the molecular center significantly increase solubility in non-polar supercritical solvents such as ethane and CO₂ [1][2]. For 6-ethyl-3-octanol, which features both a centered hydroxyl (C3) and an ethyl branch (C6), class-level inference from this dataset predicts superior solubility in supercritical CO₂ compared to linear 1-decanol (phase transition pressure ranking: 1-decanol > 3,7-dimethyl-1-octanol > 2-decanol > 2,6-dimethyl-2-octanol > 3,7-dimethyl-3-octanol). This property is directly exploitable in supercritical fluid extraction and green solvent processing.

Supercritical CO₂ Solubility Phase Equilibria Extraction Green Solvent Processing

Evidence-Backed Application Scenarios Where 6-Ethyl-3-octanol Provides Measurable Advantages Over Closest Analogs


High-Temperature Solvent and Reaction Medium Requiring Low Volatility

In organic synthesis, distillation, or heat-transfer operations conducted above 180 °C, 6-ethyl-3-octanol's elevated boiling point (206.4 °C) and lower vapor pressure compared to 3-octanol (174–176 °C) and 2-ethyl-1-hexanol (184–185 °C) reduce evaporative solvent loss, improve process safety margins, and lower VOC emissions . This property is verified by cross-study comparison of ChemSpider-predicted and literature boiling-point data for all three alcohols.

Low-Temperature Plasticizer, Lubricant Ester, or Surfactant Intermediate

The depressed melting point (~ –15 °C) of 6-ethyl-3-octanol compared to 1-decanol (6.4 °C) ensures that esters and ethoxylates derived from this alcohol remain fluid under cold-climate storage and application conditions [1]. This cold-flow advantage, supported by predicted melting-point data and class-level branching effects, makes 6-ethyl-3-octanol a superior alcohol precursor for plasticizers and surfactants destined for low-temperature service.

Aqueous Fragrance Formulation or Environmental Fate Modeling Requiring Reduced Water-to-Air Partitioning

6-Ethyl-3-octanol's Henry's Law constant (4.3 × 10⁻² mol/(m³ Pa)) is 4.7-fold lower than that of 1-decanol (2.0 × 10⁻¹ mol/(m³ Pa)), directly translating to longer aqueous residence time and reduced immediate scent evaporation [2]. This quantitative head-to-head comparison from the authoritative Sander (2023) compilation positions 6-ethyl-3-octanol as the preferred C10 alcohol for sustained-release aqueous fragrance delivery and for environmental compartment modeling where lower atmospheric partitioning is desired.

Supercritical CO₂ Extraction and Green Solvent Processing

Class-level inference from published phase-equilibria studies on branched C10 alcohol isomers predicts that 6-ethyl-3-octanol, by virtue of its centralized C3 hydroxyl and C6 ethyl branch, will exhibit greater solubility in supercritical CO₂ than 1-decanol, enabling lower operating pressures or higher solute loadings in SFE, RESS, and SAS processes [3]. For procurement specialists sourcing alcohols for green chemistry platforms, this branching-derived solubility gain translates to process intensification and energy savings.

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